molecular formula C21H16N4O4S B2453027 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 862809-26-5

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2453027
CAS RN: 862809-26-5
M. Wt: 420.44
InChI Key: FQTYXGGHUNLBGV-UHFFFAOYSA-N
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Description

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Compounds structurally similar to 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide have been explored for their anticancer properties. For instance, derivatives of 1,3,4-oxadiazole, including naphthalene-substituted variants, demonstrated significant activity against breast cancer cell lines in vitro (Salahuddin et al., 2014). This indicates a potential pathway for the use of similar compounds in anticancer research.

Antitubercular Activity

Another research domain involving similar compounds is antitubercular activity. N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, which share a structural resemblance, showed promising results against Mycobacterium tuberculosis, suggesting a potential use in developing new antitubercular agents (Martínez et al., 2019).

Anti-inflammatory and Antimicrobial Properties

Derivatives of tetrahydronaphthalene, a component of the compound , have been studied for their effects on inflammation and microbial growth. Compounds structurally related to 5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide were found to exhibit anti-inflammatory and antimicrobial activities, highlighting their potential in medical and pharmaceutical research (Gangapuram et al., 2009).

Pharmacological Inhibitors

In pharmacology, related compounds have been used as inhibitors in various biological processes. For instance, N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, which share a structural component with the compound , demonstrated significant glycogen phosphorylase inhibitory activity, suggesting potential applications in metabolic disorder treatments (Onda et al., 2008).

properties

IUPAC Name

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c26-19(18-11-15-10-16(25(27)28)7-8-17(15)30-18)22-21-24-23-20(29-21)14-6-5-12-3-1-2-4-13(12)9-14/h5-11H,1-4H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTYXGGHUNLBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

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